molecular formula C9H11ClN2 B3047278 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1369154-32-4

7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B3047278
CAS RN: 1369154-32-4
M. Wt: 182.65
InChI Key: LKLTVMLJYSEUSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a new method for the synthesis of alprazolam and diazepam from 2-amino-5-chloro benzophenone was described under mild conditions . Most of the synthetic steps were carried out under solvent-free conditions, and the products were obtained in high yield and purity .

Scientific Research Applications

Background

7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with potential applications in various fields of scientific research. Due to its structural characteristics, it may exhibit a range of biological activities and could be utilized in the development of pharmaceuticals, agricultural chemicals, and other research areas.

Pharmacological Potential

Compounds similar to 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline, such as naphthoquinones and tetrahydroisoquinolines, have been studied for their pharmacological activities. Naphthoquinones, for example, exhibit a variety of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The hemi-synthesis of these compounds has also been described, indicating potential for chemical modification and optimization for specific uses (Mbaveng & Kuete, 2014). Tetrahydroisoquinolines, sharing a similar structural motif, have been recognized for their role as anticancer antibiotics and have seen applications in various therapeutic areas, including cancer, malaria, and CNS disorders (Singh & Shah, 2017).

Environmental and Toxicological Studies

Chlorinated compounds, such as chloroquine and its derivatives, have been extensively studied for their environmental persistence and potential toxicological effects. Research on these compounds has highlighted the importance of understanding their behavior in the environment and their interaction with biological systems. This knowledge is crucial for assessing the safety and environmental impact of chemicals related to 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (Njaria et al., 2015).

properties

IUPAC Name

6-chloro-4-methyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLTVMLJYSEUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856966
Record name 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

CAS RN

1369154-32-4
Record name 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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